Scaffold-Class Antifungal Potential vs. CaPkc1 Inhibition Baseline
No direct CaPkc1 inhibition data are available for 851130-27-3. The parent benzofuro[3,2-d]pyrimidine scaffold, when optimized as a dione (compound 23), restored fluconazole susceptibility in a resistant C. albicans strain through CaPkc1 inhibition [1]. The benzo[d]thiazole-substituted variant remains uncharacterized in this assay, representing a critical data gap.
| Evidence Dimension | Antifungal synergy (Fold-change in fluconazole MIC) |
|---|---|
| Target Compound Data | No data available for 851130-27-3 |
| Comparator Or Baseline | Benzofuropyrimidinedione 23: synergistic effect with fluconazole against resistant C. albicans (specific fold-change not disclosed) |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | C. albicans resistant strain co-administration assay [1] |
Why This Matters
Without CaPkc1 data, users cannot assess whether 851130-27-3 retains the antifungal synergy potential of the scaffold.
- [1] Dao, V. H. et al. Bioorg. Med. Chem. Lett. 2018, 28, 2250–2255. View Source
